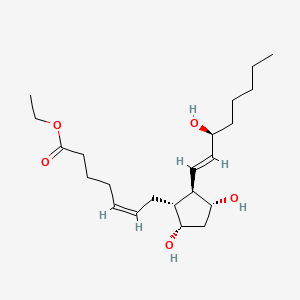
Dinoprost ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinoprost ethyl ester is a synthetic derivative of prostaglandin F2 alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and manage reproductive health in animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinoprost ethyl ester is synthesized through esterification, where prostaglandin F2 alpha reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dinoprost ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form prostaglandin F2 alpha and ethanol.
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prostaglandin F2 alpha and ethanol.
Oxidation: Various oxidized prostaglandin derivatives.
Reduction: Alcohol derivatives of this compound.
Aplicaciones Científicas De Investigación
Dinoprost ethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in reproductive biology and its effects on uterine contractions.
Medicine: Utilized in veterinary medicine to induce labor and manage reproductive health in animals.
Industry: Employed in the synthesis of other prostaglandin derivatives for pharmaceutical applications.
Mecanismo De Acción
Dinoprost ethyl ester exerts its effects by interacting with prostaglandin receptors in the uterus. It stimulates myometrial contractions, mimicking the natural process of labor. The compound binds to specific receptors, triggering a cascade of molecular events that lead to muscle contraction and cervical dilation.
Comparación Con Compuestos Similares
Dinoprost tromethamine: Another derivative of prostaglandin F2 alpha, used for similar purposes in veterinary medicine.
Dinoprostone: A prostaglandin E2 analog used to induce labor in humans.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine for reproductive management.
Uniqueness: Dinoprost ethyl ester is unique due to its specific ester functional group, which influences its pharmacokinetics and pharmacodynamics. Compared to other prostaglandin derivatives, it has distinct properties that make it suitable for specific veterinary applications.
Propiedades
Número CAS |
53764-89-9 |
|---|---|
Fórmula molecular |
C22H38O5 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
ethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h6,9,14-15,17-21,23-25H,3-5,7-8,10-13,16H2,1-2H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |
Clave InChI |
KRDFNHLEMLCWKD-GWSKAPOCSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O |
Sinónimos |
dinoprost ethyl ester PGF2alpha ethyl ester prostaglandin F2 ethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


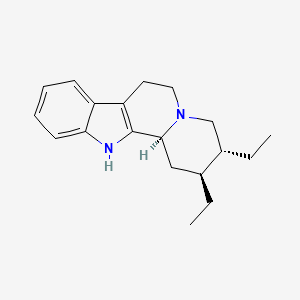
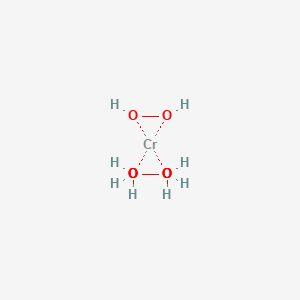
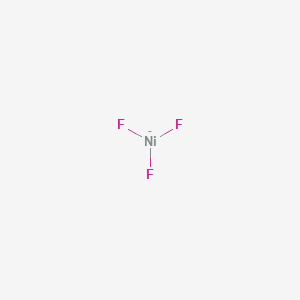
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
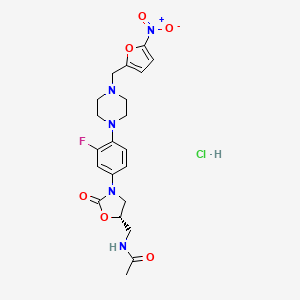
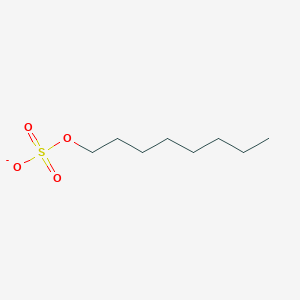
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)
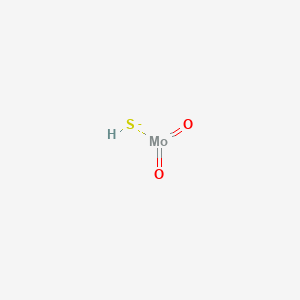
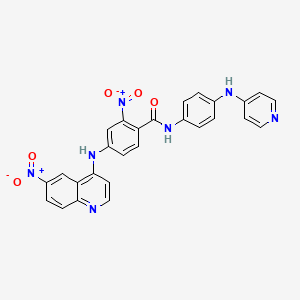
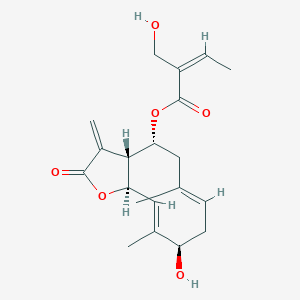
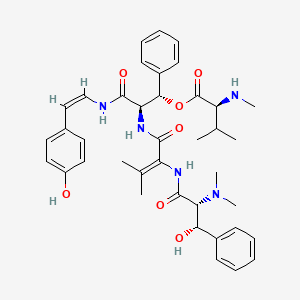
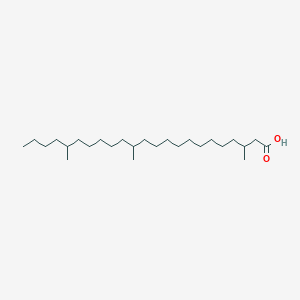
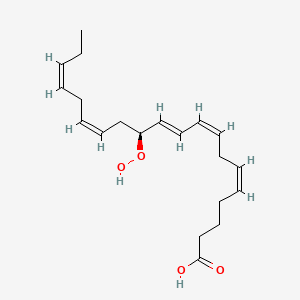
![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)
